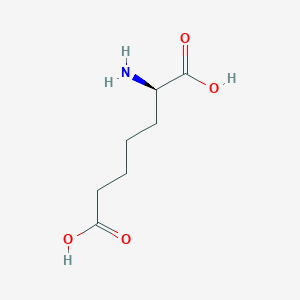(R)-2-Aminoheptanedioic acid
CAS No.: 32224-57-0
Cat. No.: VC3847519
Molecular Formula: C7H13NO4
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 32224-57-0 |
|---|---|
| Molecular Formula | C7H13NO4 |
| Molecular Weight | 175.18 g/mol |
| IUPAC Name | (2R)-2-aminoheptanedioic acid |
| Standard InChI | InChI=1S/C7H13NO4/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H,9,10)(H,11,12)/t5-/m1/s1 |
| Standard InChI Key | JUQLUIFNNFIIKC-RXMQYKEDSA-N |
| Isomeric SMILES | C(CCC(=O)O)C[C@H](C(=O)O)N |
| SMILES | C(CCC(=O)O)CC(C(=O)O)N |
| Canonical SMILES | C(CCC(=O)O)CC(C(=O)O)N |
Introduction
Structural and Physicochemical Characteristics
Molecular Identity
(R)-2-Aminoheptanedioic acid is a seven-carbon dicarboxylic acid featuring an amino group at the α-position of the carbon chain. Its IUPAC name is (2R)-2-aminoheptanedioic acid, and it is stereoisomerically distinct from its L-form counterpart . The compound’s chiral center at the second carbon atom confers specificity in biological interactions, particularly in bacterial cell wall synthesis .
Physicochemical Properties
Key physicochemical parameters are summarized in Table 1.
Table 1: Physicochemical Properties of (R)-2-Aminoheptanedioic Acid
The low pKa (2.52) suggests strong acidic character, likely due to the two carboxyl groups . The predicted boiling point of 378.5°C aligns with its polar nature and hydrogen-bonding capacity .
Analytical Detection Methods
Chromatographic Techniques
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been employed to quantify (R)-2-aminoheptanedioic acid in biological matrices. For example, a 2022 study detected reduced serum levels of this compound in COVID-19 patients compared to controls (p < 0.0001), suggesting its role as a metabolic marker .
Gas Chromatography-Mass Spectrometry (GC-MS)
Derivatization with trifluoroacetic anhydride or methyl chloroformate enhances volatility for GC-MS analysis. This method achieved detection limits in the nmol/L range for related amino acids in protein hydrolysates .
Biomedical and Metabolic Relevance
Clinical Correlations
A 2022 metabolomics study of 68 subjects (38 COVID-19 patients vs. 30 controls) revealed significantly lower serum levels of (R)-2-aminoheptanedioic acid in infected individuals (p < 0.0001) . This depletion correlated with hypoalbuminemia and immune dysregulation, positing the compound as a candidate biomarker for metabolic disturbances in severe infections .
Future Research Directions
Mechanistic Studies
-
Elucidating the enzyme kinetics of (R)-2-aminoheptanedioic acid in bacterial vs. mammalian systems.
-
Investigating its potential as an inhibitor of diaminopimelate decarboxylase, a target in antibiotic development .
Clinical Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume